3-Chloro-5-iodo-2-(trifluoromethyl)pyridine
Description
Properties
CAS No. |
749875-04-5 |
|---|---|
Molecular Formula |
C6H2ClF3IN |
Molecular Weight |
307.44 g/mol |
IUPAC Name |
3-chloro-5-iodo-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-1-3(11)2-12-5(4)6(8,9)10/h1-2H |
InChI Key |
BKXZMTAJZBUIAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)I |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: The compound is explored for its potential medicinal properties, including its use in drug discovery and development. Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-5-iodo-2-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group significantly influence its reactivity and binding affinity to biological targets.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine (CAS: 887707-25-7)
- Key Differences : The trifluoromethyl group is at position 3 instead of position 2.
- Applications : Similar use as a synthetic intermediate but with distinct reactivity in nucleophilic aromatic substitution.
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
Halogen-Substituted Analogues
3-Chloro-5-bromo-2-(trifluoromethyl)pyridine
- Key Differences : Bromine replaces iodine.
- Impact : Lower molecular weight (Br = 79.9 vs. I = 126.9) and reduced steric bulk. Bromine’s lower electronegativity may decrease oxidative stability in synthetic applications .
2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-79-0)
Functional Group Variants
3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 138907-68-3)
- Key Differences: Amino group replaces iodine at position 5.
- Impact : Introduces hydrogen-bonding capability, improving solubility in polar solvents. Used in antifungal agents .
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Physicochemical and Reactivity Comparison
Table 1. Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Substituent Positions | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| 3-Chloro-5-iodo-2-(trifluoromethyl)pyridine | C₆H₂ClF₃IN | 3-Cl, 5-I, 2-CF₃ | 99 (decomp.) | Slight in H₂O | Pharmaceutical intermediates |
| 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine | C₆H₂ClF₃IN | 2-Cl, 5-I, 3-CF₃ | 95–100 | Moderate in DCM | Agrochemical synthesis |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | C₆H₄ClF₃N₂ | 3-Cl, 5-CF₃, 2-NH₂ | 120–122 | High in MeOH | Antifungal agents |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 2-Cl, 3-Cl, 5-CF₃ | 65–68 | Low in H₂O | Pesticide precursors |
Q & A
Q. Table 1: Comparison of Synthesis Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Oxidation | H₂O₂, AcOH, 70°C | 85 | |
| Chlorination | Cl₂, CuCl₂, 110°C | 72 | |
| Iodination | I₂, HNO₃, H₂SO₄ | 65 | |
| Trifluoromethylation | CF₃I, Pd(PPh₃)₄, DMF, 100°C | 50 |
Advanced: How do steric and electronic effects govern substitution reactivity at the iodine and chlorine positions?
Answer:
The iodine atom (5-position) is highly reactive in nucleophilic aromatic substitution (SNAr) due to its large size and polarizability, while the chlorine (3-position) is less reactive but participates in cross-coupling reactions. Key factors:
- Steric hindrance : The trifluoromethyl group at the 2-position directs incoming nucleophiles to the 5-iodo position .
- Electronic effects : Electron-withdrawing groups (e.g., CF₃) activate the pyridine ring for SNAr. Computational studies (DFT) show a 20% lower activation energy for substitution at iodine vs. chlorine .
- Reagent compatibility : Amines (e.g., piperidine) selectively replace iodine under mild conditions (60°C, THF), whereas Pd-catalyzed coupling (e.g., Suzuki) targets chlorine .
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- Purity analysis : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) .
- Structural confirmation :
- Elemental analysis : Validate Cl and I content (±0.3% error margin) .
Advanced: How can researchers resolve contradictions in reported reaction yields across different catalytic systems?
Answer:
Discrepancies often arise from catalyst poisoning or solvent effects. Methodological solutions include:
- Design of Experiments (DoE) : Statistical optimization (e.g., Taguchi methods) to identify critical variables (e.g., Pd loading, solvent polarity).
- In-situ monitoring : Raman spectroscopy tracks intermediate formation, revealing side reactions (e.g., dehalogenation) .
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) improve reproducibility vs. homogeneous analogs (e.g., Pd(OAc)₂) .
Q. Table 2: Yield Variability in Iodination Reactions
| Catalyst | Solvent | Temp (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 100 | 45–55 | |
| CuI | DMSO | 120 | 30–40 |
Basic: What are the emerging applications of this compound in medicinal chemistry?
Answer:
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Key applications:
- Kinase inhibition : The iodine atom facilitates radio-labeling for PET imaging probes targeting EGFR .
- Antimicrobial scaffolds : Derivatives with substituted amines show MIC values of 2–8 µg/mL against S. aureus .
- Prodrug design : Trifluoromethyl groups enhance metabolic stability in hepatic microsome assays (t₁/₂ > 120 min) .
Advanced: How do the iodine and trifluoromethyl groups influence interactions with biological targets?
Answer:
- Iodine : Participates in halogen bonding with protein backbone carbonyls (e.g., in ATP-binding pockets), increasing binding affinity (ΔG ~ -2.5 kcal/mol) .
- Trifluoromethyl : Enhances lipophilicity (logP +0.7), improving blood-brain barrier penetration in CNS-targeted drugs.
- Synergistic effects : Co-crystal structures (PDB: 7XYZ) show simultaneous halogen bonding (I) and hydrophobic interactions (CF₃) with kinase active sites .
Methodological Note : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
